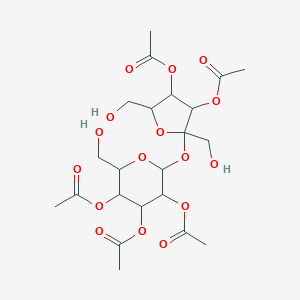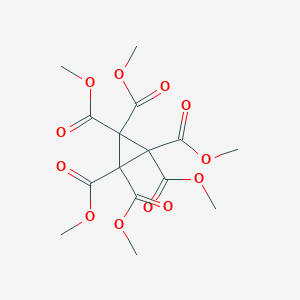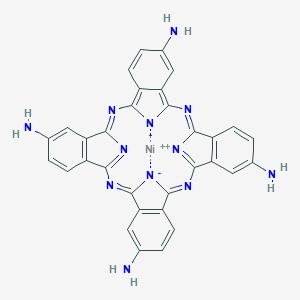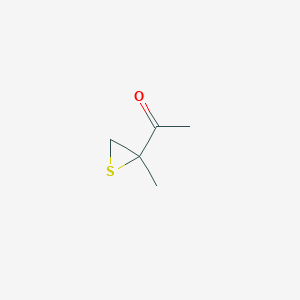
2,3,3',4,4'-Penta-O-acetylsucrose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3’,4,4’-Penta-O-acetylsucrose, also known as 3,4-di-O-acetylhex-2-ulofuranosyl 2,3,4-tri-O-acetylhexopyranoside, is a chemical compound with the molecular formula C22H32O16 . It has a molecular weight of 552.5 g/mol .
Synthesis Analysis
The synthesis of 2,3,3’,4,4’-Penta-O-acetylsucrose involves the selective removal of trityl groups from 6,1’,6’-tri-O-trityl-penta-O-acetyl sucrose (TRISPA). This process is carried out in an inert organic solvent and is hydrogenated in the presence of a hydrogenolysis catalyst such as platinum or palladium .Scientific Research Applications
Derivatives Generation : It can be used to generate derivatives of α-D-fructofuranosyl β-D-galactopyranoside (Fairclough, Hough, & Richardson, 1975).
Synthesis of Sucrose Derivatives : It is utilized in synthesizing new sucrose derivatives, like 1,6,6'-Tri-O-methylsucrose and 2,3,3',4,4'-Penta-O-methyls (O'donnell & Richards, 1972).
Inhibitor of Chitinase : It acts as a potent inhibitor of chitinase with an IC50 value of 4.7 micromol/L (Huang et al., 2006).
Synthesis of Acetylallene : This compound is used in the synthesis of Acetylallene (Constantieux & Buono, 2003).
Diabetes Research : Allo-sucrose and its derivatives, including 2,3,3',4,4'-Penta-O-acetylsucrose, are useful for studying the structure and chemistry of sugars, particularly in diabetes research (Hough & O'brien, 1980).
Synthesis of Sucrose Monophosphines : Its derivatives are useful in synthesizing sucrose monophosphines (Burdyńska, Lewandowski, & Jarosz, 2010).
Production of Various Derivatives : The synthesis of 2,3,4,3',4'-penta-O-acetylsucrose can lead to various derivatives, including the 1'-aldehydo derivative (Khan & Patel, 1987).
Reaction with Methanesulphonyl Chloride-N,N-dimethylformamide : This reaction produces various sucrose derivatives, including trichlorides and acetylated derivatives (Khan, Jenner, & Mufti, 1975).
Applications in Pharmaceuticals and Food Industries : Nicandroses A-E from Physalis nicandroides fruits, which include such derivatives, have potential applications in these industries (Maldonado et al., 2006).
Selective Detritylation of Sucrose Hydroxyl Protected Groups : It shows high purity and 80% reaction selectivity in this process (Fu-zhong, 2009).
Enzymic Deacetylation : It's involved in the regioselective enzymic deacetylation of octa-O-acetylsucrose to produce hepta-acetate and hexa-acetate derivatives (Chang, Wu, & Wang, 1991).
Properties
| 34382-02-0 | |
Molecular Formula |
C22H32O16 |
Molecular Weight |
552.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C22H32O16/c1-9(26)31-16-14(6-23)36-21(19(34-12(4)29)18(16)33-11(3)28)38-22(8-25)20(35-13(5)30)17(32-10(2)27)15(7-24)37-22/h14-21,23-25H,6-8H2,1-5H3/t14-,15-,16-,17-,18+,19-,20+,21-,22+/m1/s1 |
InChI Key |
UMOFHQSJMUINFR-ZQNATQRZSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@]2([C@H]([C@@H]([C@H](O2)CO)OC(=O)C)OC(=O)C)CO)CO |
SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO |
| 34382-02-0 | |
synonyms |
3,4-Di-O-acetyl-β-D-fructofuranosyl α-D-Glucopyranoside 2,3,4-Τriacetate; 2,3,3’,4,4’-Pentaacetatesucrose; 2,3,3’,4,4’-Penta-O-acetylsucrose; 2,3,4,3’,4’-Pentaacetylsucrose; 4-PAS; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B18896.png)


![(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox](/img/structure/B18909.png)

![(E,3R,6R)-6-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B18913.png)


![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)





